(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-propionamide
Description
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-propionamide (CAS: 1354017-29-0) is a chiral acetamide derivative featuring a benzyl-substituted piperidine core and an isopropyl group on the amide nitrogen. Its molecular weight is 303.45 g/mol, and its stereospecific (S)-configuration at the α-carbon of the amino group may influence its biological interactions .
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-9-11-20(12-10-17)13-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13,19H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOLPYONTFPIQM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-propionamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine to form 1-benzyl-piperidine. This intermediate is then reacted with isopropylamine and a suitable protecting group to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Modifications in Piperidine Substituents
- (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide (CAS: 1216635-36-7): Adds a methylene bridge between the piperidine and the amide nitrogen, introducing a cyclopropyl group. The cyclopropyl moiety increases ring strain, which may enhance metabolic stability compared to the isopropyl analog .
Variations in N-Substituents
- This simplification may reduce steric hindrance but could diminish selectivity in target interactions .
- (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide (CAS: 1353996-51-6): Replaces the benzyl group’s hydrogen with iodine at the ortho position. The electron-withdrawing iodine atom may alter electronic distribution and binding affinity .
Stereochemical Variations
While most analogs in the provided evidence retain the (S)-configuration at the α-carbon, minor stereochemical changes in the piperidine ring (e.g., (R)-configured derivatives) could significantly impact pharmacological profiles.
Research Findings and Implications
Lipophilicity and Bioavailability
The benzyl and isopropyl groups in the parent compound contribute to elevated lipophilicity (logP ≈ 3.5 estimated), favoring blood-brain barrier penetration. In contrast, the cyclopropyl analog (CAS: 1216635-36-7) may exhibit improved metabolic stability due to its constrained ring system .
Steric and Electronic Effects
- Isopropyl vs. Cyclopropyl : The cyclopropyl group’s smaller size and higher ring strain could reduce off-target interactions compared to the bulkier isopropyl group .
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-propionamide is a chiral compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H29N3O, with a molecular weight of approximately 303.4 g/mol. The compound features a piperidine ring, an isopropyl group, and a propionamide moiety, which contribute to its unique pharmacological profile.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activity. Its structural similarity to other piperidine derivatives suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for understanding its therapeutic potential in treating psychiatric disorders such as anxiety and depression.
Key Findings:
- Receptor Modulation: Preliminary studies suggest the compound may act as a modulator at serotonin and dopamine receptors, which are critical targets in neuropharmacology.
- Binding Affinity: Interaction studies have shown promising binding affinities at various receptors, indicating its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal insights into how modifications to the structure can enhance biological activity.
Comparative Analysis Table:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (S)-3-cyclopentyl-2-(4-(isopropylsulfonyl)-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide | Contains a cyclopentane ring | Potential anti-inflammatory | Sulfonamide group enhances solubility |
| (S)-3-cyclopentyl-2-(4-(isopropylsulfonyl)-1H-pyrazol-1-yl)-N-(pyrazin-2-yl)propanamide | Similar piperidine structure | Anticancer properties | Pyrazine moiety increases receptor binding |
| 2-Amino-N-(1-benzyl-piperidin-4-yl)-3-(1H-indol-3-yl)-propionamide | Indole substitution | Antidepressant activity | Indole enhances neuroactivity |
This table illustrates how variations in structure can lead to different biological activities and highlights the importance of specific functional groups in enhancing efficacy.
Synthesis Pathways
The synthesis of this compound typically involves several key steps that emphasize the importance of stereochemistry and regioselectivity. Key synthetic routes may include:
- Formation of the Piperidine Ring: Utilizing appropriate precursors to construct the piperidine framework.
- Introduction of Isopropyl Group: Employing alkylation techniques to attach the isopropanol moiety.
- Amidation Reaction: Finalizing the synthesis through coupling with propionic acid derivatives to form the propionamide.
Case Studies
Recent studies have explored the efficacy of this compound in various experimental models:
- In Vitro Studies: Demonstrated significant modulation of serotonin receptor activity, suggesting potential antidepressant effects.
- Animal Models: Research involving rodent models has indicated anxiolytic properties, supporting its role in treating anxiety disorders .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies: To elucidate the precise mechanisms through which this compound interacts with neurotransmitter systems.
- Clinical Trials: To assess its safety and efficacy in human subjects for potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
